molecular formula C18H21N5O3 B11286374 3-(2-methoxyethyl)-1-methyl-8-(4-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

3-(2-methoxyethyl)-1-methyl-8-(4-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B11286374
M. Wt: 355.4 g/mol
InChI Key: ZWGZIGSZFRIRHL-UHFFFAOYSA-N
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Description

3-(2-Methoxyethyl)-1-methyl-8-(4-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a heterocyclic compound belonging to the imidazo[2,1-f]purine-dione class. Its structure features a bicyclic purine core modified with a 2-methoxyethyl group at position 3, a methyl group at position 1, and a 4-methylphenyl substituent at position 7. These substitutions are critical for modulating its physicochemical properties and biological activity, particularly in targeting central nervous system (CNS) receptors and enzymes like phosphodiesterases (PDEs) .

Properties

Molecular Formula

C18H21N5O3

Molecular Weight

355.4 g/mol

IUPAC Name

2-(2-methoxyethyl)-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C18H21N5O3/c1-12-4-6-13(7-5-12)21-8-9-22-14-15(19-17(21)22)20(2)18(25)23(16(14)24)10-11-26-3/h4-7H,8-11H2,1-3H3

InChI Key

ZWGZIGSZFRIRHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCOC

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Cyclization

The imidazo[2,1-f]purine skeleton is typically synthesized from xanthine derivatives. For instance, 1-methylxanthine serves as a precursor, undergoing cyclocondensation with aldehydes or ketones to form the tricyclic system. A study by Baraldi et al. demonstrated that reacting 1-methylxanthine with 4-methylbenzaldehyde under acidic conditions (HCl, ethanol, reflux) yields the 8-(4-methylphenyl)-substituted intermediate.

Key Conditions :

  • Solvent: Ethanol or DMF

  • Catalyst: HCl or p-toluenesulfonic acid

  • Temperature: 80–100°C

  • Time: 12–24 hours

  • Yield: 60–75%

Introduction of the Methoxyethyl Group

Alkylation at the N3 Position

The methoxyethyl side chain is introduced via nucleophilic substitution. The intermediate from Step 1 is treated with 2-methoxyethyl chloride or bromide in the presence of a base such as potassium carbonate. This reaction proceeds in polar aprotic solvents like DMF or acetonitrile.

Optimized Protocol :

  • Reagent: 2-Methoxyethyl bromide (1.2 equiv)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: DMF

  • Temperature: 60–70°C

  • Time: 6–8 hours

  • Yield: 65–80%

Alternative Mitsunobu Reaction

For higher regioselectivity, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) has been employed. This method avoids harsh bases and improves yields to 85–90%.

Functionalization and Final Cyclization

Ring-Closing via Intramolecular Condensation

The dihydroimidazo ring is formed by treating the alkylated intermediate with ammonium acetate or formamide under reflux. This step ensures the closure of the seven-membered ring.

Reaction Parameters :

  • Reagent: NH₄OAc (3.0 equiv)

  • Solvent: Toluene or xylene

  • Temperature: 120–140°C

  • Time: 18–24 hours

  • Yield: 70–78%

Comparative Analysis of Synthetic Routes

Method StepReagents/ConditionsSolventTemperature (°C)Time (h)Yield (%)
Cyclocondensation1-Methylxanthine, 4-methylbenzaldehyde, HClEthanol802468
N3 Alkylation2-Methoxyethyl bromide, K₂CO₃DMF70875
Mitsunobu ReactionDEAD, PPh₃, 2-methoxyethanolTHF251288
Ring-Closing CondensationNH₄OAc, tolueneToluene1302072

Notes :

  • The Mitsunobu method offers superior yields but requires expensive reagents.

  • Prolonged heating during cyclocondensation risks decomposition, necessitating strict temperature control.

Optimization Strategies and Challenges

Solvent Effects

Non-polar solvents like toluene enhance cyclization efficiency by stabilizing intermediates through π-π interactions. Conversely, DMF accelerates alkylation but may lead to over-alkylation without careful stoichiometry.

Catalytic Improvements

Recent studies propose using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to reduce reaction times by 30%. Additionally, microwave-assisted synthesis cuts cyclocondensation time to 4 hours with comparable yields.

Byproduct Management

Common byproducts include:

  • N7-alkylated isomers : Mitigated by using bulky bases (e.g., DBU).

  • Ring-opened derivatives : Avoided by maintaining anhydrous conditions.

Scalability and Industrial Feasibility

Pilot-scale batches (100 g) achieved 65% overall yield using the Mitsunobu-cyclocondensation sequence. Key challenges include:

  • High cost of DEAD and PPh₃.

  • Purification difficulties due to polar byproducts.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyethyl)-1-methyl-8-(4-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-methoxyethyl)-1-methyl-8-(4-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and possible biological activities.

    Biological Research: It can be used as a probe to study various biological pathways and interactions.

    Pharmaceutical Development: Researchers explore its potential as a lead compound for the development of new drugs.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(2-methoxyethyl)-1-methyl-8-(4-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares the target compound with structurally related imidazo[2,1-f]purine-dione derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Reference
3-(2-Methoxyethyl)-1-methyl-8-(4-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione C₁₉H₂₁N₅O₃ 375.4 - 3-(2-Methoxyethyl)
- 1-Methyl
- 8-(4-Methylphenyl)
Potential PDE4B/PDE10A inhibition; 5-HT/D₂ receptor interaction (inferred) Target
Compound 5: 8-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-1,3-dimethylimidazo[2,1-f]purine-2,4-dione C₂₁H₂₅N₅O₄ 435.5 - 8-(Dihydroisoquinolinylbutyl)
- 1,3-Dimethyl
High affinity for 5-HT₁A, 5-HT₆, D₂ receptors; PDE4B1/PDE10A inhibition
8-(3-Chloro-4-methoxyphenyl)-1-methyl-7-phenylimidazo[2,1-f]purine-2,4-dione C₂₁H₁₆ClN₅O₃ 421.8 - 8-(3-Chloro-4-methoxyphenyl)
- 7-Phenyl
Undisclosed activity; structural rigidity may enhance target selectivity
3-Allyl-8-(4-ethylphenyl)-1,6,7-trimethylimidazo[2,1-f]purine-2,4-dione C₂₁H₂₃N₅O₂ 377.4 - 3-Allyl
- 8-(4-Ethylphenyl)
- 1,6,7-Trimethyl
Likely impacts lipophilicity and metabolic stability

Key Observations :

  • Substituent Effects: The 8-position is critical for receptor selectivity. The target compound’s 4-methylphenyl group balances lipophilicity and steric bulk, whereas dihydroisoquinolinylbutyl (Compound 5) enhances PDE inhibition and receptor cross-reactivity . 3-position modifications: The 2-methoxyethyl group in the target compound improves solubility compared to the allyl group in or the unsubstituted derivatives.

Biological Activity

The compound 3-(2-methoxyethyl)-1-methyl-8-(4-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a member of the imidazo[2,1-f]purine family, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C22H29N5O3
  • Molecular Weight : 411.5 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC(C)C1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCOCC

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its pharmacological effects. Key areas of interest include its potential as an antidepressant and anxiolytic agent.

Pharmacological Studies

  • Antidepressant Activity : Research has indicated that derivatives of imidazo[2,1-f]purines exhibit significant antidepressant properties. A study demonstrated that certain derivatives showed high affinity for serotonin receptors (5-HT1A and 5-HT7), which are crucial targets in the treatment of depression . The compound's ability to modulate serotonin levels suggests a mechanism through which it may exert its antidepressant effects.
  • Anxiolytic Effects : In vivo studies have shown that selected imidazo[2,1-f]purine derivatives possess anxiolytic properties that surpass those of traditional anxiolytics like diazepam. The effectiveness was evaluated using the forced swim test (FST) in mice, indicating that these compounds could be promising candidates for anxiety disorders .

The mechanisms by which this compound exerts its biological effects are primarily linked to its interaction with neurotransmitter systems:

  • Serotonin Receptor Modulation : The compound's structural features allow it to bind to serotonin receptors effectively. This interaction is vital for enhancing serotonergic transmission and alleviating symptoms of depression and anxiety.
  • Phosphodiesterase Inhibition : Some studies suggest that related compounds may inhibit phosphodiesterase enzymes (PDE4B and PDE10A), which play roles in cellular signaling pathways associated with mood regulation and cognitive function .

Case Studies and Research Findings

Several studies have focused on the pharmacological evaluation of imidazo[2,1-f]purines:

StudyFindings
PubMed Study (2016)Identified potent ligands for serotonin receptors with potential antidepressant effects in animal models .
Pharmacological EvaluationDemonstrated significant anxiolytic effects compared to standard anxiolytics in preclinical trials .

Q & A

Q. What are the critical factors in optimizing the synthesis of this compound for high-purity yields?

The synthesis of this imidazo[2,1-f]purine derivative requires multi-step reactions, including alkylation, cyclization, and functional group modifications. Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency by stabilizing intermediates .
  • Catalysts : Palladium-based catalysts improve cross-coupling reactions for aryl group incorporation .
  • Temperature control : Maintaining 60–80°C during cyclization prevents side reactions like dimerization .
  • Purification : Reverse-phase HPLC with C18 columns ensures >95% purity, as validated by NMR and mass spectrometry .

Q. How can structural integrity be validated post-synthesis?

Advanced spectroscopic and chromatographic methods are essential:

  • 1H/13C NMR : Confirm substituent positions (e.g., methoxyethyl and methylphenyl groups) via chemical shifts (e.g., δ 3.3–3.5 ppm for methoxy protons) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ calculated for C₂₀H₂₄N₅O₃: 394.18 g/mol) with <2 ppm error .
  • X-ray crystallography : Resolve 3D conformation to assess steric effects on biological activity .

Q. What preliminary assays are recommended to evaluate biological activity?

Initial screening should focus on target-specific interactions:

  • Enzyme inhibition : Test against kinases (e.g., CDK2) or phosphodiesterases using fluorescence-based assays (IC₅₀ determination) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 1–100 µM concentrations .
  • Solubility : Measure in PBS or DMSO to ensure compatibility with in vitro models (>50 µM solubility preferred) .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxyethyl vs. hydroxypropyl) impact pharmacological profiles?

Comparative studies of analogs reveal:

  • Methoxyethyl group : Enhances blood-brain barrier penetration due to increased lipophilicity (logP ~2.8 vs. ~1.5 for hydroxypropyl) .

  • 4-Methylphenyl substitution : Boosts receptor binding affinity (e.g., Ki = 12 nM for adenosine A2A receptor vs. 45 nM for unsubstituted analogs) .

  • Table 1 : SAR of key derivatives:

    SubstituentTarget (Ki, nM)Solubility (µM)
    MethoxyethylA2A: 1258
    HydroxypropylA2A: 45120
    EthylphenylCDK2: 8.232

Q. How can contradictions in bioactivity data across studies be resolved?

Discrepancies often arise from:

  • Assay conditions : Varying ATP concentrations (1–10 mM) in kinase assays alter IC₅₀ values by 3–5 fold .
  • Cell line heterogeneity : MCF-7 (ER+) vs. MDA-MB-231 (ER−) show differential sensitivity to purine derivatives .
  • Metabolic stability : Liver microsome assays (e.g., human vs. murine) reveal species-specific degradation rates (t₁/₂ = 15 vs. 45 mins) .
    Solution : Standardize protocols (e.g., CLSI guidelines) and use isogenic cell models .

Q. What computational strategies predict off-target interactions?

  • Molecular docking : Use AutoDock Vina to screen against PharmTargetDB (≥85% homology to known targets) .
  • MD simulations : Analyze binding stability (RMSD <2 Å over 100 ns) for adenosine receptors .
  • ADMET prediction : SwissADME estimates BBB permeability (BOILED-Egg model) and CYP450 inhibition risks .

Q. How to design in vivo studies for pharmacokinetic profiling?

  • Dosing : Administer 10 mg/kg IV/PO in rodent models; collect plasma at 0.5, 2, 6, 24 hrs .
  • Analytical method : LC-MS/MS with LLOQ = 1 ng/mL quantifies parent compound and metabolites .
  • Key parameters : AUC₀–24 (≥500 ng·hr/mL), Cₘₐₓ (≥100 ng/mL), and t₁/₂ (≥4 hrs) indicate viability .

Methodological Considerations

Q. What techniques resolve instability in aqueous buffers?

  • Lyophilization : Formulate with trehalose (1:1 ratio) to stabilize freeze-dried powders .
  • pH adjustment : Maintain pH 6.5–7.4 to prevent hydrolysis of the imidazo-purine core .
  • Light protection : Store at −80°C in amber vials to avoid photodegradation (50% loss after 48 hrs under UV) .

Q. How to prioritize analogs for preclinical development?

Use a scoring matrix:

ParameterWeight (%)Threshold
Potency (IC₅₀)30<100 nM
Selectivity (SI)25>10 vs. hERG
Solubility20>50 µM
Metabolic stability15t₁/₂ >60 mins
Synthetic feasibility10≤5 steps

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